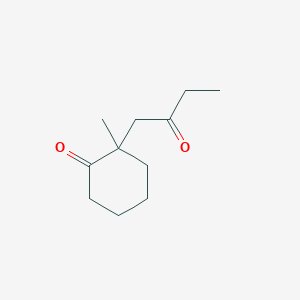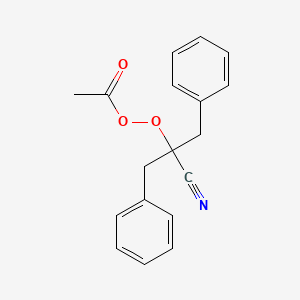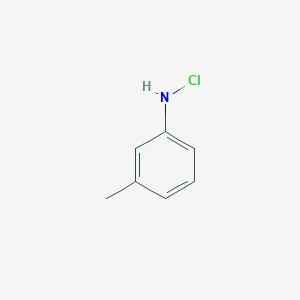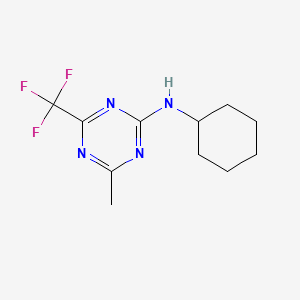![molecular formula C8H20Br2Sn2 B14619398 (Butane-1,4-diyl)bis[bromo(dimethyl)stannane] CAS No. 59609-16-4](/img/structure/B14619398.png)
(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butane-1,4-diyl)bis[bromo(dimethyl)stannane] is a chemical compound that belongs to the organotin family Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms This particular compound features a butane backbone with two bromo(dimethyl)stannane groups attached at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1,4-diyl)bis[bromo(dimethyl)stannane] typically involves the reaction of butane-1,4-diol with dimethyltin dichloride in the presence of a brominating agent. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Catalyst: A base such as triethylamine
The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product.
Industrial Production Methods
Industrial production of (Butane-1,4-diyl)bis[bromo(dimethyl)stannane] follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Techniques such as distillation and recrystallization to ensure high purity of the final product
Analyse Des Réactions Chimiques
Types of Reactions
(Butane-1,4-diyl)bis[bromo(dimethyl)stannane] undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The tin atoms can be oxidized to higher oxidation states.
Reduction Reactions: The compound can be reduced to form different organotin species.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an organotin amine derivative.
Applications De Recherche Scientifique
(Butane-1,4-diyl)bis[bromo(dimethyl)stannane] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of (Butane-1,4-diyl)bis[bromo(dimethyl)stannane] involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their function.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Butane-1,4-diyl)bis[chloro(dimethyl)stannane]
- (Butane-1,4-diyl)bis[iodo(dimethyl)stannane]
- (Butane-1,4-diyl)bis[fluoro(dimethyl)stannane]
Uniqueness
(Butane-1,4-diyl)bis[bromo(dimethyl)stannane] is unique due to its specific bromine substituents, which impart distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms make it more reactive in substitution reactions, allowing for a broader range of chemical modifications.
Propriétés
Numéro CAS |
59609-16-4 |
|---|---|
Formule moléculaire |
C8H20Br2Sn2 |
Poids moléculaire |
513.5 g/mol |
Nom IUPAC |
bromo-[4-[bromo(dimethyl)stannyl]butyl]-dimethylstannane |
InChI |
InChI=1S/C4H8.4CH3.2BrH.2Sn/c1-3-4-2;;;;;;;;/h1-4H2;4*1H3;2*1H;;/q;;;;;;;2*+1/p-2 |
Clé InChI |
SJGPFEPIIAMMAR-UHFFFAOYSA-L |
SMILES canonique |
C[Sn](C)(CCCC[Sn](C)(C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


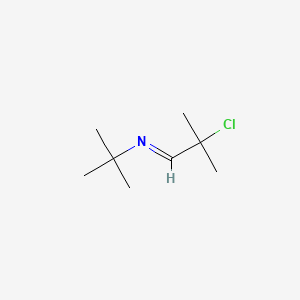
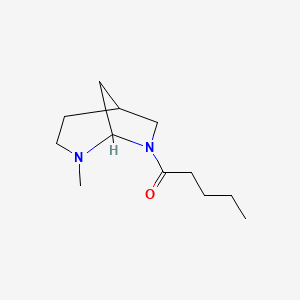
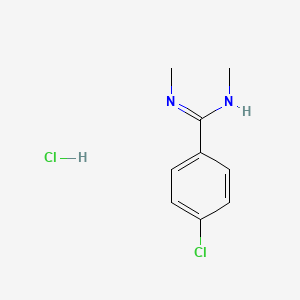
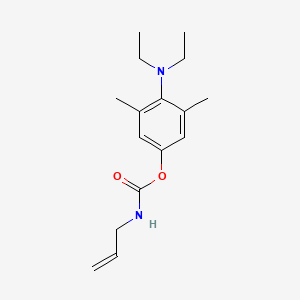


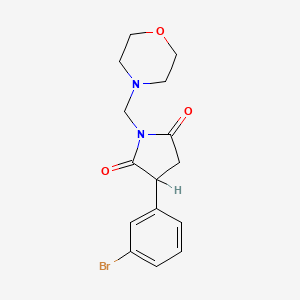
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)
